molecular formula C63H60B2N2O4 B13136050 N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine

N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine

Cat. No.: B13136050
M. Wt: 930.8 g/mol
InChI Key: MNKSBQAIVDFCCJ-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine is a complex organic compound known for its unique structural properties and applications in various scientific fields

Preparation Methods

The synthesis of N-([1,1’-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often include:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst.

    Buchwald-Hartwig Amination: This method is used to form carbon-nitrogen bonds by coupling aryl halides with amines.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to enhance yield and efficiency.

Chemical Reactions Analysis

N-([1,1’-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Common reagents used in these reactions include palladium catalysts, boronic acids, halides, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-([1,1’-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine involves its interaction with molecular targets and pathways. In OLEDs, it functions by facilitating hole transport and injection, improving device efficiency and stability.

Comparison with Similar Compounds

N-([1,1’-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine can be compared with similar compounds such as:

The uniqueness of N-([1,1’-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine lies in its combination of structural features, which provide enhanced stability, high hole mobility, and versatility in various applications.

Properties

Molecular Formula

C63H60B2N2O4

Molecular Weight

930.8 g/mol

IUPAC Name

N-[4-[9-[3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazol-3-yl]phenyl]-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine

InChI

InChI=1S/C63H60B2N2O4/c1-59(2)55-22-16-14-20-51(55)52-34-33-49(40-56(52)59)66(47-29-24-42(25-30-47)41-18-12-11-13-19-41)48-31-26-43(27-32-48)44-28-35-58-54(36-44)53-21-15-17-23-57(53)67(58)50-38-45(64-68-60(3,4)61(5,6)69-64)37-46(39-50)65-70-62(7,8)63(9,10)71-65/h11-40H,1-10H3

InChI Key

MNKSBQAIVDFCCJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N3C4=C(C=C(C=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C7=CC=CC=C7)C8=CC9=C(C=C8)C1=CC=CC=C1C9(C)C)C1=CC=CC=C13)B1OC(C(O1)(C)C)(C)C

Origin of Product

United States

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